Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate
CAS No.: 350990-15-7
Cat. No.: VC2507039
Molecular Formula: C16H19NO2S
Molecular Weight: 289.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 350990-15-7 |
|---|---|
| Molecular Formula | C16H19NO2S |
| Molecular Weight | 289.4 g/mol |
| IUPAC Name | methyl 2-amino-4-(4-butan-2-ylphenyl)thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C16H19NO2S/c1-4-10(2)11-5-7-12(8-6-11)13-9-20-15(17)14(13)16(18)19-3/h5-10H,4,17H2,1-3H3 |
| Standard InChI Key | YISMYZGHMHYBHU-UHFFFAOYSA-N |
| SMILES | CCC(C)C1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)N |
| Canonical SMILES | CCC(C)C1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)N |
Introduction
Chemical Identity and Properties
Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate is characterized by specific chemical identifiers and physical properties that define its behavior in various chemical and biological systems.
Basic Chemical Information
The compound possesses the following fundamental chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 350990-15-7 |
| Molecular Formula | C16H19NO2S |
| Molecular Weight | 289.4 g/mol |
| IUPAC Name | methyl 2-amino-4-(4-butan-2-ylphenyl)thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C16H19NO2S/c1-4-10(2)11-5-7-12(8-6-11)13-9-20-15(17)14(13)16(18)19-3/h5-10H,4,17H2,1-3H3 |
| InChIKey | YISMYZGHMHYBHU-UHFFFAOYSA-N |
| SMILES | CCC(C)C1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)N |
The compound features several key functional groups that contribute to its chemical reactivity and biological interactions. The primary amino group at position 2 of the thiophene ring serves as a hydrogen bond donor and potential site for chemical modifications. The methyl ester group at position 3 provides opportunities for hydrolysis and transesterification reactions. The sec-butylphenyl group at position 4 contributes hydrophobicity and may influence the compound's interactions with biological targets .
Structural Characteristics
The molecular architecture of Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate features specific structural elements that contribute to its unique properties and potential applications.
Core Structure
The compound is built around a thiophene core—a five-membered aromatic heterocycle containing a sulfur atom. This aromatic sulfur-containing ring provides structural rigidity and serves as a scaffold for the attachment of functional groups that determine the compound's chemical behavior and biological activity.
Substitution Pattern
The thiophene ring features a specific substitution pattern that distinguishes this compound from related derivatives:
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Position 2: Primary amino group (-NH2)
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Position 3: Methyl carboxylate group (-COOCH3)
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Position 4: 4-sec-butylphenyl group
The sec-butyl group on the phenyl ring creates a unique steric environment that differentiates this compound from its isomeric counterparts (such as those with tert-butyl or iso-butyl substituents), potentially influencing its binding affinity for specific molecular targets .
Synthesis Methods
The preparation of Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate typically involves multi-step organic synthesis procedures that require precise control of reaction conditions to achieve good yields and purity.
General Synthetic Approaches
The synthesis of this compound commonly involves the reaction of 2-aminothiophene-3-carboxylate precursors with 4-sec-butylphenyl derivatives under controlled conditions. This approach allows for the targeted construction of the thiophene scaffold with the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of this compound may employ large-scale organic synthesis techniques that utilize catalysts to enhance reaction efficiency. These methods often incorporate continuous flow reactors and automated systems to improve scalability and reproducibility. The industrial process typically includes post-reaction steps such as solvent extraction, crystallization, and purification to obtain a high-purity final product.
Alternative Synthetic Routes
Based on methodologies used for similar thiophene derivatives, alternative synthetic approaches might include:
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Gewald thiophene synthesis: This multi-component reaction involves the condensation of a ketone with sulfur and an activated nitrile (such as ethyl cyanoacetate) to form the thiophene ring system.
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Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) between a halogenated thiophene intermediate and an appropriate sec-butylphenyl boronic acid derivative.
These synthetic strategies provide flexibility in preparing this compound and related analogs for research and development purposes.
Biological Activities and Research Applications
Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate demonstrates potential biological activities that make it valuable in various research contexts, particularly in pharmaceutical development.
Anticancer Properties
Research indicates that this compound may exhibit selective cytotoxicity against tumorigenic cell lines while showing minimal effects on non-tumorigenic cells. This selectivity profile suggests potential applications in cancer research and as a lead structure for the development of novel anticancer agents.
Enzyme Modulation
The compound interacts with specific molecular targets, potentially modulating enzyme activity and influencing biological pathways. The precise molecular mechanisms underlying these interactions remain an area of active investigation, but they contribute to the compound's potential therapeutic applications.
Research and Development Applications
The compound serves several important functions in scientific research:
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Medicinal Chemistry: As a scaffold for the development of bioactive compounds with potential therapeutic applications.
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Structure-Activity Relationship Studies: For investigating how structural modifications affect biological activity, contributing to the rational design of more potent and selective compounds.
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Synthetic Intermediates: As a building block for the preparation of more complex molecules with diverse applications in materials science and drug discovery.
Comparison with Structurally Related Compounds
Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate belongs to a family of thiophene derivatives that differ in their substitution patterns. Comparing these related compounds provides insights into structure-activity relationships and the impact of specific structural features on biological and physicochemical properties.
Structural Analogs
The following table compares key structural analogs of the target compound:
| Compound | CAS Number | Molecular Weight (g/mol) | Structural Difference |
|---|---|---|---|
| Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate | 350990-15-7 | 289.4 | Reference compound |
| Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate | 350990-04-4 | 289.39 | Isopropyl vs. sec-butyl group |
| Methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate | 350989-95-6 | 289.4 | tert-butyl vs. sec-butyl group |
| Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate | 350989-89-8 | 261.34 | Ethyl vs. sec-butyl group |
| Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate | 350990-40-8 | 289.4 | Isobutyl vs. sec-butyl group |
| Methyl 2-amino-4-phenylthiophene-3-carboxylate | 67171-55-5 | 233.29 | No alkyl substituent on phenyl ring |
These structural variations, particularly in the alkyl substituent on the phenyl ring, may significantly influence the compounds' chemical reactivity, biological activities, and physicochemical properties .
Ester Variations
Similar compounds with different ester groups demonstrate how modifications to the carboxylate moiety affect the compound's properties:
| Compound | CAS Number | Molecular Formula | Key Difference |
|---|---|---|---|
| Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate | 350990-15-7 | C16H19NO2S | Methyl ester |
| Ethyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate | 350992-26-6 | C17H21NO2S | Ethyl ester |
The change in ester group may influence properties such as lipophilicity, metabolic stability, and bioavailability, which are important considerations in medicinal chemistry applications .
Physicochemical Properties and Chemical Reactions
The physicochemical properties of Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate determine its behavior in various chemical environments and biological systems.
Chemical Reactivity
Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate can participate in various chemical reactions, primarily involving its functional groups:
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Amino Group Reactions:
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Acylation to form amides
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Alkylation to form secondary or tertiary amines
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Diazotization followed by various transformations
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Ester Group Reactions:
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Hydrolysis to form the corresponding carboxylic acid
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Transesterification to form other esters
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Reduction to form alcohols or aldehydes
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Thiophene Ring Reactions:
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Electrophilic aromatic substitution (typically at position 5)
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Oxidation of the sulfur atom to form sulfoxides or sulfones
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Lithiation followed by electrophilic quenching
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These reactions provide versatile pathways for structural modifications and the creation of derivative compounds with potentially enhanced properties.
Current Research and Future Perspectives
The ongoing investigation of Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate and related thiophene derivatives continues to expand our understanding of their potential applications and biological significance.
Recent Research Developments
Current research efforts focus on several key areas:
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Structure-Activity Relationship Studies: Systematic investigation of how structural modifications affect biological activity, with the goal of developing more potent and selective compounds.
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Synthetic Methodology Improvement: Development of more efficient, environmentally friendly, and scalable synthetic routes.
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Biological Target Identification: Elucidation of the specific molecular targets and mechanisms of action underlying the compound's biological effects.
Future Research Directions
Several promising research directions may further enhance the understanding and application of this compound:
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Medicinal Chemistry Applications: Development of derivatives with improved pharmacokinetic properties and enhanced biological activities.
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Combination with Computational Approaches: Integration of molecular modeling and virtual screening techniques to predict structure-activity relationships and design optimized analogs.
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Exploration of Novel Biological Activities: Investigation of potential applications beyond currently known activities, including antimicrobial, anti-inflammatory, or neuropharmacological effects.
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